3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine, also known as R-568 or Tecalcet, is a synthetic compound with significant pharmacological interest. It is primarily recognized for its role as a calcimimetic agent, which modulates calcium-sensing receptors in the body. The compound's chemical formula is , and it has a molecular weight of approximately 303.826 g/mol .
The synthesis of 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine typically involves several key steps:
The specific synthetic route may vary based on available starting materials and desired purity levels but generally adheres to these outlined steps .
The molecular structure of 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine can be represented using the following identifiers:
C[C@H](c1cccc(c1)OC)NCCCc2ccccc2ClInChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m1/s1This structure indicates the presence of aromatic rings and a chiral center, which are critical for its biological activity. The compound's formal charge is zero, with a total atom count of 43 and 44 bonds .
3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine participates in various chemical reactions typical of amines and aromatic compounds:
These reactions are essential for further derivatization or analysis in medicinal chemistry applications .
The primary mechanism of action for 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine involves its interaction with calcium-sensing receptors (CaSR). By acting as a calcimimetic:
The physical properties of 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine include:
Chemical properties include its stability under inert atmospheric conditions and its reactivity due to functional groups present in its structure .
The primary application of 3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine lies in its role as a calcimimetic agent in research and clinical settings:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: